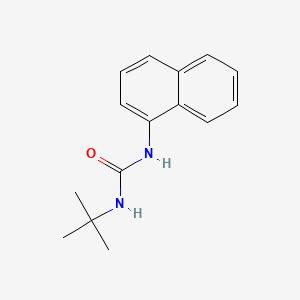

N-(tert-butyl)-N'-1-naphthylurea

Descripción general

Descripción

N-(tert-butyl)-N'-1-naphthylurea (NBU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as acetone, chloroform, and methanol. NBU is a versatile compound that has been used in various fields of science, including biochemistry, pharmacology, and medicinal chemistry.

Aplicaciones Científicas De Investigación

N-(tert-butyl)-N'-1-naphthylurea has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-ligand interactions, enzyme kinetics, and protein folding. N-(tert-butyl)-N'-1-naphthylurea has also been used as a molecular probe to study the structure and function of biological membranes. In addition, N-(tert-butyl)-N'-1-naphthylurea has been used as a model compound to study the reactivity and selectivity of various chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(tert-butyl)-N'-1-naphthylurea is not well understood, but it is believed to work by binding to proteins and altering their conformation. N-(tert-butyl)-N'-1-naphthylurea has been shown to bind to a variety of proteins, including bovine serum albumin, lysozyme, and human serum albumin. The binding of N-(tert-butyl)-N'-1-naphthylurea to these proteins can induce conformational changes that affect their function.

Biochemical and Physiological Effects:

N-(tert-butyl)-N'-1-naphthylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. N-(tert-butyl)-N'-1-naphthylurea has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(tert-butyl)-N'-1-naphthylurea has been shown to have anti-inflammatory and antioxidant properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-(tert-butyl)-N'-1-naphthylurea in lab experiments is its versatility. It can be used as a fluorescent probe, a molecular probe, and a model compound. N-(tert-butyl)-N'-1-naphthylurea is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N-(tert-butyl)-N'-1-naphthylurea is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Direcciones Futuras

There are many future directions for research involving N-(tert-butyl)-N'-1-naphthylurea. One area of research is to further investigate its mechanism of action and identify the proteins that it binds to. Another area of research is to develop new applications for N-(tert-butyl)-N'-1-naphthylurea, such as using it as a drug delivery system or a biosensor. Additionally, N-(tert-butyl)-N'-1-naphthylurea could be used to study the structure and function of other biological molecules, such as nucleic acids and carbohydrates.

Conclusion:

In conclusion, N-(tert-butyl)-N'-1-naphthylurea is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying protein-ligand interactions, enzyme kinetics, and protein folding. N-(tert-butyl)-N'-1-naphthylurea has many potential applications in the future, and further research is needed to fully understand its mechanism of action and potential uses.

Métodos De Síntesis

The synthesis of N-(tert-butyl)-N'-1-naphthylurea involves the reaction between 1-naphthylamine and tert-butyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine, and the product is purified by recrystallization. The yield of N-(tert-butyl)-N'-1-naphthylurea is typically around 60-70%, and the purity can be determined by melting point analysis.

Propiedades

IUPAC Name |

1-tert-butyl-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-15(2,3)17-14(18)16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHSGLABVNNHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145168 | |

| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, 1-tert-butyl-3-(1-naphthyl)- | |

CAS RN |

102434-42-4 | |

| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102434424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)

![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)

![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)

![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)